molecular formula C27H25NO4S B2535984 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 866895-57-0

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2535984
CAS No.: 866895-57-0
M. Wt: 459.56
InChI Key: PYCAFYXLWAUEQB-UHFFFAOYSA-N
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Description

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multiple steps, including the formation of the quinoline core, followed by the introduction of the ethoxybenzoyl and ethylbenzenesulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)-6-METHYLQUINOLINE
  • 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-ETHYLQUINOLINE

Uniqueness

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S/c1-4-19-7-13-22(14-8-19)33(30,31)27-23-16-18(3)6-15-25(23)28-17-24(27)26(29)20-9-11-21(12-10-20)32-5-2/h6-17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCAFYXLWAUEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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